Synthesis of Diethylthiocarbamoyl Chloride from Tetraethylthiuram Disulfide: An In-depth Technical Guide
Synthesis of Diethylthiocarbamoyl Chloride from Tetraethylthiuram Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethylthiocarbamoyl chloride from tetraethylthiuram disulfide. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations pertinent to researchers and professionals in drug development and organic synthesis.
Introduction
Diethylthiocarbamoyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the preparation of various sulfur-containing compounds, which are prevalent in many pharmaceutical agents. The synthesis from tetraethylthiuram disulfide via chlorination is a common and efficient method. This document outlines the core aspects of this synthetic transformation, offering practical guidance and theoretical understanding.
Reaction Overview
The synthesis involves the chlorination of molten tetraethylthiuram disulfide. The disulfide bond is cleaved by chlorine gas, leading to the formation of two equivalents of diethylthiocarbamoyl chloride and elemental sulfur. The overall reaction is exothermic and requires careful temperature control.
Overall Reaction:
(C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂ + Cl₂ → 2 (C₂H₅)₂NC(S)Cl + S
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of diethylthiocarbamoyl chloride from tetraethylthiuram disulfide.
Table 1: Reactant and Product Stoichiometry and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (for a typical reaction) | Mass (g) (for a typical reaction) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |
| Tetraethylthiuram disulfide | C₁₀H₂₀N₂S₄ | 296.54 | 0.25 | 74 | ~1.3 | 69-71[1] | Decomposes |
| Chlorine | Cl₂ | 70.90 | 0.25 | 18 | 0.003214 (gas) | -101.5 | -34.04 |
| Diethylthiocarbamoyl chloride | C₅H₁₀ClNS | 151.66 | 0.50 (theoretical) | 75.83 (theoretical) | Not readily available | 48-51[2] | 80-85 / 1 mmHg[2] |
| Sulfur | S | 32.06 | 0.50 (theoretical) | 16.03 (theoretical) | ~2.07 | 115.2 | 444.6 |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Initial Reaction Temperature | 70-75 °C | [2] |
| Maintained Reaction Temperature | 50-55 °C | [2] |
| Reaction Time | ~40 minutes | [2] |
| Solvent | None (molten reactant) | [2] |
| Reported Yield | 94-95% | [2] |
Table 3: Spectroscopic Data for Diethylthiocarbamoyl Chloride
| Spectroscopy | Data | Reference |
| ¹H NMR | Specific data not readily available. Expected signals would be a quartet around 3.5-4.0 ppm (2H, -CH₂-) and a triplet around 1.2-1.4 ppm (3H, -CH₃). | General NMR principles |
| ¹³C NMR | Specific data not readily available. Expected signals would be a carbonyl-like carbon (C=S) around 190-200 ppm, methylene (B1212753) carbons (-CH₂-) around 45-55 ppm, and methyl carbons (-CH₃) around 12-15 ppm. | General NMR principles |
| IR (Infrared) | Characteristic peaks would include C-N stretching, C=S stretching (thiocarbonyl), and C-Cl stretching. | General IR principles |
| Mass Spec (MS) | Molecular Ion (M⁺) peak expected at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl) in a ~3:1 ratio. | [3] |
Experimental Protocols
The following is a detailed experimental protocol adapted from a well-established synthetic procedure.[2]
Materials and Equipment:
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Three-necked round-bottom flask (200 mL)
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Mechanical stirrer
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Thermometer
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Gas inlet tube
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Heating mantle
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Cooling bath (e.g., water bath)
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Distillation apparatus (including a packed column)
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Vacuum pump
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Tetraethylthiuram disulfide (dry)
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Chlorine gas
Procedure:
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Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and gas inlet tube. Place the flask in a heating mantle, which can be replaced by a cooling bath. Crucially, perform the entire procedure in a well-ventilated fume hood.
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Melting the Starting Material: Charge the flask with 74 g (0.25 mole) of dry tetraethylthiuram disulfide. Heat the flask to 70 °C to melt the disulfide.
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Chlorination: Once molten, begin vigorous stirring and introduce chlorine gas below the surface of the liquid through the gas inlet tube. The reaction is exothermic. Maintain the temperature between 70-75 °C by adjusting the rate of chlorine addition and using a cooling water bath as needed.
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Temperature Adjustment: After approximately 6 g of chlorine has been absorbed, lower the reaction temperature to 50-55 °C and maintain it in this range for the remainder of the chlorination.
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Monitoring the Reaction: The reaction mixture will change from a clear yellow-to-red solution to a cloudy yellow mixture as sulfur begins to precipitate. The reaction is considered complete when a total of 18 g (0.25 mole) of chlorine has been absorbed, which can be measured by the weight gain of the reaction mixture. The chlorination typically takes about 40 minutes.
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Work-up and Purification: The crude product at 50 °C consists of two layers: an upper reddish-yellow layer of diethylthiocarbamoyl chloride saturated with sulfur, and a lower viscous layer of amorphous sulfur saturated with the product.
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Distillation: Replace the mechanical stirrer with a distillation column. Distill the diethylthiocarbamoyl chloride under reduced pressure. The product distills at 80-85 °C at 1 mmHg.[2] The yield of the distilled product is typically 71-72 g (94-95%).[2]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of diethylthiocarbamoyl chloride.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the chlorination of tetraethylthiuram disulfide.
Alternative Synthetic Routes
While the chlorination of tetraethylthiuram disulfide is a primary method, other synthetic routes to diethylthiocarbamoyl chloride exist:
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From Diethylamine and Thiophosgene: This is a classic method for preparing thiocarbamoyl chlorides. Diethylamine (or its hydrochloride salt) is reacted with thiophosgene.[2] (C₂H₅)₂NH + CSCl₂ → (C₂H₅)₂NC(S)Cl + HCl
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From Sodium Diethyldithiocarbamate (B1195824): Diethylthiocarbamoyl chloride can also be synthesized by the reaction of sodium diethyldithiocarbamate with a chlorinating agent like trichloromethanesulfenyl chloride.[2]
Safety and Handling
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Toxicity and Corrosivity: Diethylthiocarbamoyl chloride is a corrosive substance that can cause severe skin burns and eye damage. Vapors are irritating to the respiratory system.
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Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Reaction Hazards: The chlorination reaction is exothermic and requires careful temperature control to avoid runaway reactions. Chlorine gas is highly toxic and corrosive.
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Storage: Store diethylthiocarbamoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
Conclusion
The synthesis of diethylthiocarbamoyl chloride from tetraethylthiuram disulfide is a high-yielding and efficient method. This guide has provided the essential technical details, including a robust experimental protocol, quantitative data, and safety information, to aid researchers in the successful and safe execution of this synthesis. Understanding the reaction mechanism and alternative routes provides a broader context for its application in the development of novel chemical entities.
